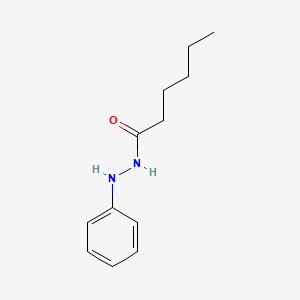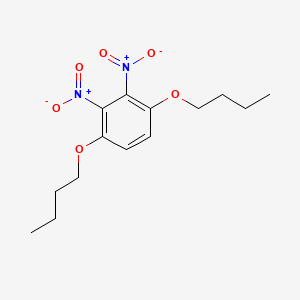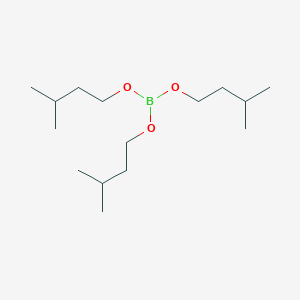
Tris(3-methylbutyl) borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(3-methylbutyl) borate is an organic borate compound with the molecular formula C15H33BO3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tris(3-methylbutyl) borate can be synthesized through the reaction of boric acid with 3-methylbutanol under controlled conditions. The reaction typically involves heating the mixture to a specific temperature to facilitate the esterification process, resulting in the formation of this compound and water as a byproduct .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation to remove any impurities and obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Tris(3-methylbutyl) borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form borate esters with different oxidation states.
Reduction: It can be reduced using suitable reducing agents to yield different boron-containing compounds.
Substitution: this compound can participate in substitution reactions where the 3-methylbutyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield borate esters, while reduction can produce boron hydrides .
Applications De Recherche Scientifique
Tris(3-methylbutyl) borate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an additive in various chemical processes.
Biology: The compound’s unique properties make it useful in biological studies, particularly in the development of new biomaterials.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: this compound is used in the production of high-performance materials, including lubricants and polymers
Mécanisme D'action
The mechanism by which tris(3-methylbutyl) borate exerts its effects involves its interaction with molecular targets and pathways. The compound can form stable complexes with various substrates, influencing their chemical behavior. In biological systems, it may interact with cellular components, affecting processes such as enzyme activity and signal transduction .
Comparaison Avec Des Composés Similaires
- Tris(trimethylsilyl) borate
- Triphenyl borate
- Triallyl borate
- Tris(1-isobutyl-3-methyl butyl) borate
- Tritolyl borate
Comparison: Tris(3-methylbutyl) borate is unique due to its specific molecular structure, which imparts distinct chemical properties compared to other borate esters. For instance, its 3-methylbutyl groups provide steric hindrance, affecting its reactivity and stability. This makes it particularly useful in applications requiring high thermal stability and resistance to hydrolysis .
Propriétés
Numéro CAS |
4396-02-5 |
|---|---|
Formule moléculaire |
C15H33BO3 |
Poids moléculaire |
272.2 g/mol |
Nom IUPAC |
tris(3-methylbutyl) borate |
InChI |
InChI=1S/C15H33BO3/c1-13(2)7-10-17-16(18-11-8-14(3)4)19-12-9-15(5)6/h13-15H,7-12H2,1-6H3 |
Clé InChI |
HKLUGNQYKGNLDN-UHFFFAOYSA-N |
SMILES canonique |
B(OCCC(C)C)(OCCC(C)C)OCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


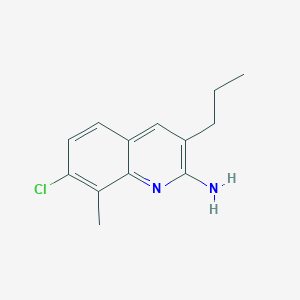
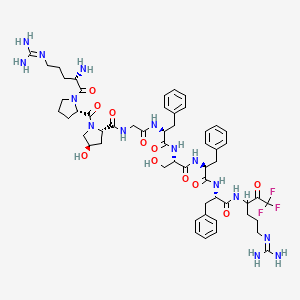
![4-[(Anilinocarbonyl)amino]benzenesulfonamide](/img/structure/B14155134.png)

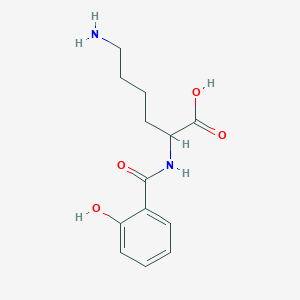
![N'-[(E)-(3-chlorophenyl)methylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B14155160.png)
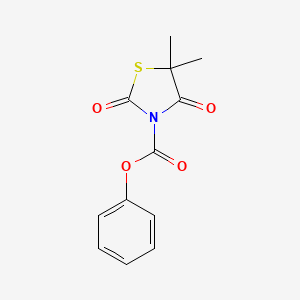
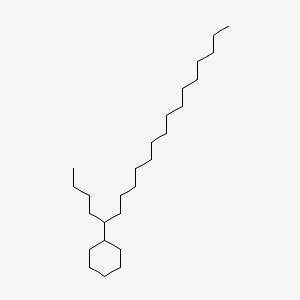

![1-[2-(3-Chlorophenyl)-4-cyano-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B14155180.png)
